Cas no 1806759-61-4 (Methyl 6-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetate)
Methyl 6-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 6-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetate
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- Inchi: 1S/C11H11F5N2O3/c1-20-7(19)3-5-2-6(4-17)18-8(10(12)13)9(5)21-11(14,15)16/h2,10H,3-4,17H2,1H3
- InChI Key: FROYUYKPKZVZFQ-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(=CC(CN)=N1)CC(=O)OC)OC(F)(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 353
- XLogP3: 1.4
- Topological Polar Surface Area: 74.4
Methyl 6-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029080151-1g |
Methyl 6-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetate |
1806759-61-4 | 97% | 1g |
$1,519.80 | 2022-03-31 |
Methyl 6-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetate Related Literature
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on Methyl 6-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetate
Methyl 6-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetate: A Comprehensive Overview
The compound Methyl 6-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1806759-61-4) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique combination of functional groups, which include an aminomethyl group, a difluoromethyl group, and a trifluoromethoxy group, all attached to a pyridine ring system. The presence of these groups imparts distinctive chemical properties, making this compound a valuable substrate for various applications.
Recent studies have highlighted the potential of Methyl 6-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetate in drug delivery systems due to its ability to act as a versatile linker in bioconjugation reactions. The aminomethyl group provides a site for nucleophilic substitution, enabling the attachment of various bioactive molecules or targeting ligands. This property has been exploited in the development of targeted drug delivery systems, where the compound serves as a scaffold for attaching therapeutic agents to specific receptors or enzymes.
In addition to its role in drug delivery, this compound has shown promise in the field of fluorescence sensing. The trifluoromethoxy group and difluoromethyl group contribute to the molecule's electronic properties, making it sensitive to changes in its environment. Researchers have utilized these properties to create fluorescent probes for detecting specific analytes, such as metal ions or organic molecules, in complex biological samples.
The synthesis of Methyl 6-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetate involves a multi-step process that typically begins with the preparation of the pyridine ring system. Key steps include the introduction of the aminomethyl group via nucleophilic aromatic substitution and the subsequent installation of the fluorinated groups using electrophilic fluorination techniques. Recent advancements in catalytic fluorination have significantly improved the efficiency and selectivity of these steps, making large-scale production more feasible.
One of the most exciting developments involving this compound is its application in materials science. The combination of electron-withdrawing groups (such as the trifluoromethoxy group) and electron-donating groups (such as the aminomethyl group) creates a unique electronic environment within the molecule. This property has been leveraged to develop advanced materials with tailored electronic properties, such as high conductivity or selectivity for specific chemical reactions.
Furthermore, Methyl 6-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetate has been studied for its potential in agricultural applications. The compound exhibits moderate activity against certain plant pathogens, suggesting its potential use as a fungicide or insecticide. However, further research is required to evaluate its efficacy and safety profile before it can be commercialized for agricultural use.
In conclusion, Methyl 6-(aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1806759-61-4) is a multifaceted compound with a wide range of potential applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in drug delivery, fluorescence sensing, materials science, and agriculture. As research continues to uncover new properties and applications of this compound, its significance in both academic and industrial settings is expected to grow further.
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